REACTION_CXSMILES
|
Cl.[C:2]([O:5][CH2:6][C:7]1[N:8]=[C:9]([NH2:12])[S:10][CH:11]=1)(=[O:4])[CH3:3].N1C=CC=CC=1.[C:19](Cl)(=[O:21])[CH3:20].O>ClCCl>[C:2]([O:5][CH2:6][C:7]1[N:8]=[C:9]([NH:12][C:19](=[O:21])[CH3:20])[S:10][CH:11]=1)(=[O:4])[CH3:3] |f:0.1|
|
Name
|
(2-amino-1,3-thiazol-4-yl)methyl acetate hydrochloride
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC=1N=C(SC1)N
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The residual solid was collected by filtration with isopropyl ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1N=C(SC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |